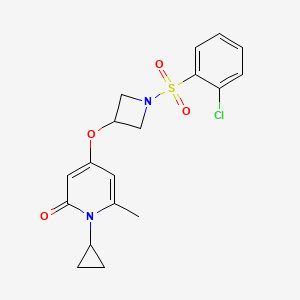
4-cyano-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-cyano-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative that is likely to possess interesting chemical and biological properties due to the presence of the 1,3,4-oxadiazole ring and the cyano functional group. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their reactivity.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves acylation reactions and ring conversion reactions. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . The molecular structure of benzamide compounds is often characterized by their hydrogen bonding interactions, which can be examined through UV-Vis absorption and NMR analyses . Theoretical calculations, such as density functional theory (DFT), are also employed to understand the electronic structure and properties of these compounds .
Chemical Reactions Analysis
Benzamide derivatives exhibit a variety of chemical reactions. For example, the reaction of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole with salicylaldehyde leads to the formation of a Schiff base . The reactivity of these compounds can also be modified by introducing different functional groups, as seen in the synthesis of a dimethylamino analogue . The presence of the cyano group in the target compound suggests potential reactivity towards nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The 1,2,3-oxadiazole ring confers acid/base stability to the molecule . The introduction of substituents such as nitro groups can lead to colorimetric sensing behavior, as observed in the detection of fluoride anions . The compound's reactivity and stability can be further explored through experimental studies and theoretical calculations.
Scientific Research Applications
Alkaline Phosphatase Inhibitors
Research on bi-heterocyclic benzamides has demonstrated their potential as alkaline phosphatase inhibitors. The study involved the synthesis of novel bi-heterocyclic benzamides, their structural confirmation through various analytical methods, and evaluation of their inhibitory effects against alkaline phosphatase. These compounds were found to be potent inhibitors, with one specific compound exhibiting significant inhibition through non-competitive mechanisms, forming an enzyme-inhibitor complex. The study suggests these molecules as non-toxic medicinal scaffolds for normal bone and teeth calcification (Abbasi et al., 2019).
Colorimetric Sensing of Fluoride Anions
Another study focused on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. This research highlighted the solid-state and solution phase properties of these compounds, with a particular derivative demonstrating a drastic color change in response to fluoride anion, indicating its effectiveness in naked-eye detection of fluoride in solution. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Aromatic Polyamides for Thin Films
The synthesis and characterization of new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, with applications in thin films, have also been explored. These polymers exhibit good thermal stability, solubility in certain solvents, and the ability to be cast into thin, flexible films with notable tensile strengths. One polymer demonstrated blue fluorescence, suggesting potential for diverse applications in materials science (Sava et al., 2003).
Anticancer Evaluation
Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study found that most compounds exhibited moderate to excellent anticancer activity, with several derivatives showing higher activity than the reference drug, suggesting their promise as anticancer agents (Ravinaik et al., 2021).
properties
IUPAC Name |
4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-6-15(9-12(11)2)17-21-22-18(24-17)20-16(23)14-7-4-13(10-19)5-8-14/h3-9H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQGDJCSEIYGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)
![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)
![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)
![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)


![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)
